Covalent Binding Affinity: DHP-B Demonstrates Defined Kd of 1.62 μM for CPT1A
DHP-B exhibits a defined binding affinity with a Kd of 1.62 μM for CPT1A [1]. In contrast, the classical irreversible CPT1 inhibitor etomoxir does not share this specific covalent binding site (Cys96) and lacks comparable quantitative affinity data for CPT1A in the same assay context [1]. DHP-B's covalent modification occurs specifically at Cys96 of CPT1A, as confirmed by mass spectrometry and mutagenesis studies [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.62 μM |
| Comparator Or Baseline | Etomoxir: No covalent binding at CPT1A Cys96; affinity data not comparable in same assay |
| Quantified Difference | DHP-B demonstrates specific covalent modification at Cys96; etomoxir lacks this specific interaction |
| Conditions | Recombinant CPT1A protein binding assay with mass spectrometry validation |
Why This Matters
Covalent binding provides sustained target engagement and may translate to prolonged pharmacodynamic effects compared to reversible inhibitors.
- [1] Hu Y, et al. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology. 2023;68:102959. View Source
